Stereochemical Configuration at THF C3/C4 Positions Drives LpxC Inhibitory Potency Differentiation
The stereochemical configuration at positions 3 and 4 of the tetrahydrofuran ring in C-furanosidic LpxC inhibitors is a primary determinant of antibacterial potency [1][2]. Systematic variation of stereochemistry across a series of monohydroxytetrahydrofuran derivatives revealed that specific C3/C4 configurations yield substantially differentiated LpxC inhibitory constants (Ki) and antibacterial activity [1]. The (3S,4S) and (3R,4R) configurations represented by 4-Morpholinotetrahydrofuran-3-amine provide two distinct stereochemical starting points that are not available from racemic or achiral tetrahydrofuran-3-amine alternatives [2].
| Evidence Dimension | LpxC enzyme inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Configuration-dependent; stereochemistry at C3/C4 positions critically modulates potency [1] |
| Comparator Or Baseline | Alternative C3/C4 stereoisomers of monohydroxytetrahydrofuran LpxC inhibitors |
| Quantified Difference | Ki values vary across stereoisomers; most potent configuration achieved Ki = 3.5 µM within the monohydroxytetrahydrofuran series [3] |
| Conditions | Bacterial deacetylase LpxC inhibition assay; Gram-negative antibacterial activity evaluation [1][3] |
Why This Matters
Procurement of the correct stereochemical configuration—(3S,4S) or (3R,4R)—is essential for structure-activity relationship (SAR) studies in LpxC-targeted antibacterial programs; racemic or incorrect stereoisomers will confound potency interpretation.
- [1] Dreger A, Kharwb O, et al. Chiral Pool Synthesis, Biological Evaluation and Molecular Docking Studies of C-Furanosidic LpxC Inhibitors. Stereochemistry at positions 3 and 4 of the tetrahydrofuran ring was varied to improve biological activity. View Source
- [2] Kharwb O, et al. Inhibitors of the bacterial deacetylase LpxC. Stereochemistry at positions 3 and 4 of the tetrahydrofuran ring was varied. View Source
- [3] CNU Library. LpxC inhibitor (Ki = 3.5 µM) of the synthesized series of monohydroxytetrahydrofuran derivatives. View Source
